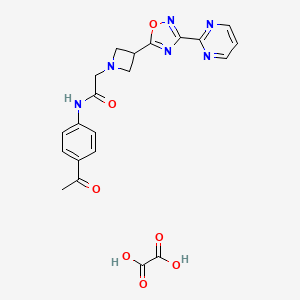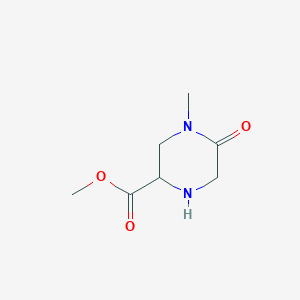![molecular formula C18H15ClN2O4S B2737971 (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-63-9](/img/structure/B2737971.png)
(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzene ring fused to a thiazole ring. Thiazoles are aromatic rings that contain both sulfur and nitrogen atoms. The compound also has a methoxy group (-OCH3), an imino group (=NH), and a chlorobenzoyl group (C6H4CO-Cl) attached to it .
Molecular Structure Analysis
The compound contains several functional groups that would contribute to its overall structure and properties. The benzo[d]thiazole ring system is aromatic and would contribute to the compound’s stability and reactivity. The methoxy group is an electron-donating group and could influence the compound’s reactivity. The imino group could potentially form hydrogen bonds .Chemical Reactions Analysis
Benzo[d]thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The presence of the imino group could make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including compounds structurally related to (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate. These compounds were evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The study found significant inhibitory potency in some derivatives, suggesting potential applications in treating diabetic complications (Ali et al., 2012).
Synthesis of Antibiotic Precursors
Tatsuta et al. (1994) described the synthesis of Z-isomers of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which are side chains in fourth-generation cephem antibiotics. This research illustrates the role of such chemical structures in developing key intermediates for antibiotic synthesis (Tatsuta et al., 1994).
Antihypertensive Agents
In a study by Abdel-Wahab et al. (2008), derivatives structurally related to (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate were synthesized and evaluated as potential antihypertensive agents. Some of these compounds demonstrated good α-blocking activity, which is valuable in managing hypertension (Abdel-Wahab et al., 2008).
Antimicrobial Activity
Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, which have structural similarities to the compound . These compounds were tested for their antimicrobial properties against several bacteria and fungi, showing moderate activity. This suggests potential applications of similar compounds in antimicrobial treatments (Vinusha et al., 2015).
Synthesis of Cefixime Intermediate
Liu Qian-chun (2010) researched the synthesis of intermediates for Cefixime, an oral third-generation cephalosporin antibiotic. This study demonstrates the relevance of such thiazole derivatives in the synthesis of important pharmaceutical compounds (Liu Qian-chun, 2010).
Catalysis in Organic Reactions
Grasa et al. (2002) investigated the use of N-heterocyclic carbenes, related to the compound of interest, in transesterification and acylation reactions. These catalysts were found to be efficient in various organic reactions, indicating potential applications in organic synthesis and industrial processes (Grasa et al., 2002).
Propiedades
IUPAC Name |
methyl 2-[2-(3-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-24-13-6-7-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTOUHTVWAMJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)
![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)


![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)



![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)

